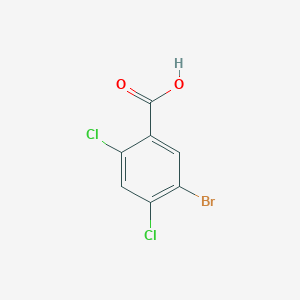

5-Bromo-2,4-dichlorobenzoic acid

概要

説明

5-Bromo-2,4-dichlorobenzoic acid is an organic compound with a molecular weight of 269.91 . It is a solid substance and is used to evaluate the homogeneity of organic powder .

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichlorobenzoic acid can be achieved by taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method involves making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .Molecular Structure Analysis

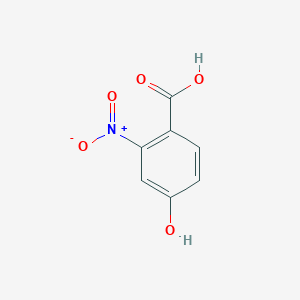

The InChI code for 5-Bromo-2,4-dichlorobenzoic acid is1S/C7H3BrCl2O2/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2H, (H,11,12) . The molecule contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . Physical And Chemical Properties Analysis

5-Bromo-2,4-dichlorobenzoic acid is a solid substance . The boiling point is between 181-184 °C .科学的研究の応用

Synthesis of SGLT2 Inhibitors

5-Bromo-2,4-dichlorobenzoic acid: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used for diabetes treatment . These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels. The compound’s role in the manufacturing process of these inhibitors is crucial due to its structural specificity, which contributes to the efficacy of the final therapeutic agents.

Analytical Chemistry

In analytical chemistry, 5-Bromo-2,4-dichlorobenzoic acid can be used as a standard or reagent in various chromatographic techniques. Its unique boiling point of 181-184°C makes it suitable for gas chromatography methods . This application is essential for the qualitative and quantitative analysis of complex mixtures.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of more complex organic molecules. Its halogenated aromatic structure is reactive and can undergo further chemical transformations, making it valuable for studying various chemical reactions.

Material Science

In material science, 5-Bromo-2,4-dichlorobenzoic acid can be utilized to evaluate the homogeneity of organic powders . This is important for ensuring the quality and consistency of materials used in various industrial applications.

Environmental Science

The compound’s derivatives are used in the study of polar acidic herbicides in surface water . This is significant for environmental monitoring and assessing the impact of agricultural chemicals on aquatic ecosystems.

Safety and Hazards

作用機序

Target of Action

5-Bromo-2,4-dichlorobenzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose transport proteins (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

The compound interacts with its targets, the SGLT2 proteins, by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels . This interaction and the resulting changes contribute to its antidiabetic effects .

Biochemical Pathways

The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream from the kidneys, leading to the excretion of glucose through urine and a subsequent decrease in blood glucose levels .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its bioavailability would be a crucial factor in the effectiveness of the resulting medication .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of blood glucose levels. This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose through urine .

特性

IUPAC Name |

5-bromo-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUOPUMSIRQTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618967 | |

| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791137-20-7 | |

| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

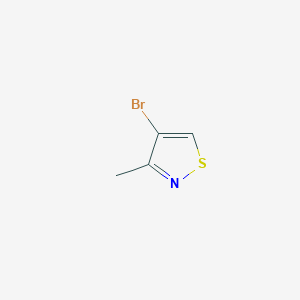

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)